molecular formula C11H11BrN2O2 B13197676 Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate

Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate

Cat. No.: B13197676
M. Wt: 283.12 g/mol
InChI Key: MBRKUPMRBDVWKA-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . This compound, specifically, features a bromine atom at the 4-position of the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate typically involves the bromination of an indole precursor followed by esterification and amination reactions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and amino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The indole ring can intercalate with DNA or interact with enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate: Similar structure but with bromine at the 5-position.

    Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate: Chlorine instead of bromine at the 4-position.

    Methyl 2-amino-2-(4-fluoro-1H-indol-3-yl)acetate: Fluorine instead of bromine at the 4-position.

Uniqueness

Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate is unique due to the presence of the bromine atom at the 4-position, which can significantly influence its reactivity and biological activity compared to its analogs. The specific positioning of the bromine atom can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties .

Biological Activity

Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate is a compound belonging to the indole family, recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.

The molecular formula of this compound is C₁₃H₁₃BrN₂O₂, with a molecular weight of approximately 283.12 g/mol. The compound features a bromine atom at the 4th position of the indole ring, which significantly influences its chemical reactivity and biological properties. The synthesis typically involves standard methods used for indole derivatives, including various coupling reactions that enhance yield and purity in industrial settings.

Anticancer Activity

This compound has shown promising anticancer properties in preliminary studies. Its cytotoxic effects against various cancer cell lines have been documented, particularly in hepatocellular carcinoma (Hep-G2) cells. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Cytotoxicity Evaluation : In vitro studies using the MTT assay demonstrated that this compound exhibits significant cytotoxicity against Hep-G2 cells, with IC₅₀ values indicating effective anti-proliferative activity .
  • Mechanistic Insights : Research indicates that the compound may inhibit tubulin polymerization, akin to colchicine, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against a range of bacterial and fungal strains. Its effectiveness varies based on structural modifications and the presence of substituents.

Antibacterial Effects

Table 1 summarizes the minimum inhibitory concentration (MIC) values for various bacterial strains:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These results indicate that this compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans and Fusarium oxysporum with varying MIC values .

Structure-Activity Relationship (SAR)

The presence of the bromine atom at the 4th position is crucial for enhancing the binding affinity of this compound to specific biological targets, which may explain its enhanced biological activity compared to other indole derivatives lacking this substitution.

Comparative Analysis with Similar Compounds

Table 2 compares this compound with other related indole derivatives:

Compound NameStructural FeatureNotable Activity
Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetateBromine at the 5th positionAntimicrobial properties
Methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetateBromine at the 6th positionAntiviral and anticancer activity
Methyl 2-aminoindoleNo bromine substituentGeneral indole activity

The unique position of bromination in this compound contributes to its distinct pharmacological profile compared to these analogs.

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate

InChI

InChI=1S/C11H11BrN2O2/c1-16-11(15)10(13)6-5-14-8-4-2-3-7(12)9(6)8/h2-5,10,14H,13H2,1H3

InChI Key

MBRKUPMRBDVWKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CNC2=C1C(=CC=C2)Br)N

Origin of Product

United States

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